molecular formula C9H14Br2N2O B12329312 3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide

3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide

Cat. No.: B12329312
M. Wt: 326.03 g/mol
InChI Key: KNLPLQJBAIXOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide is a chemical compound with significant applications in various fields of scientific research It is known for its unique structure, which includes an amino group attached to a phenyl ring and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide typically involves the reaction of 2-nitrobenzaldehyde with nitromethane to form 2-nitro-1-phenylpropan-1-one. This intermediate is then reduced to 3-amino-1-(2-aminophenyl)propan-1-one using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the formation of the dihydrobromide salt by reacting the amine with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The final product is often purified using recrystallization techniques to obtain the dihydrobromide salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide involves its interaction with specific molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and interact with enzymes or receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-1-(2-aminophenyl)propan-1-one dihydrochloride
  • 3-amino-1-(2-aminophenyl)propan-1-one

Uniqueness

3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide is unique due to its specific dihydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly useful in certain applications where these properties are critical .

Properties

Molecular Formula

C9H14Br2N2O

Molecular Weight

326.03 g/mol

IUPAC Name

3-amino-1-(2-aminophenyl)propan-1-one;dihydrobromide

InChI

InChI=1S/C9H12N2O.2BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;;/h1-4H,5-6,10-11H2;2*1H

InChI Key

KNLPLQJBAIXOQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCN)N.Br.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.